MS98

Targeted Protein Degradation PROTAC AKT Degrader

MS98 is a VHL-recruiting PROTAC degrader for complete AKT ablation, distinct from CRBN-based analogs and traditional inhibitors. With a DC₅₀ of 78 nM and 2.5-fold higher Cmax (3.5 µM) than MS170, MS98 ensures sustained plasma exposure for robust in vivo PD. Choose MS98 for studies requiring elimination of kinase-dependent and scaffolding functions. Procure for reproducible AKT isoform degradation.

Molecular Formula C58H81ClN10O7S
Molecular Weight 1097.8 g/mol
Cat. No. B12419934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS98
Molecular FormulaC58H81ClN10O7S
Molecular Weight1097.8 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCNC(=O)CCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O
InChIInChI=1S/C58H81ClN10O7S/c1-37-31-47(71)51-50(37)54(63-35-62-51)67-27-29-68(30-28-67)56(75)45(41-21-23-43(59)24-22-41)33-60-25-26-61-48(72)15-13-11-9-7-8-10-12-14-16-49(73)66-53(58(4,5)6)57(76)69-34-44(70)32-46(69)55(74)65-38(2)40-17-19-42(20-18-40)52-39(3)64-36-77-52/h17-24,35-38,44-47,53,60,70-71H,7-16,25-34H2,1-6H3,(H,61,72)(H,65,74)(H,66,73)/t37-,38+,44-,45-,46+,47-,53-/m1/s1
InChIKeyQUWWUNJGSUEYJK-PYSDWBMZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS98: PROTAC AKT Degrader Procurement Guide for Oncology Research and Chemical Biology Applications


MS98 (CAS 2376137-31-2; molecular weight 1097.84) is a von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome system (UPS)-mediated degradation of AKT kinases [1][2]. As a heterobifunctional small molecule, MS98 potently and selectively depletes cellular total AKT (T-AKT) with a DC₅₀ of 78 nM, binding AKT1, AKT2, and AKT3 with Kd values of 4 nM, 140 nM, and 8.1 nM, respectively [1][2].

MS98 Procurement Rationale: Why VHL-Recruiting AKT Degraders Are Not Interchangeable with CRBN-Based or Small-Molecule Inhibitor Alternatives


AKT-targeting PROTAC degraders exhibit distinct mechanistic and pharmacological profiles dictated by their E3 ligase recruitment strategy [1]. The VHL-recruiting MS98 and the cereblon (CRBN)-recruiting analog MS170 differ fundamentally in E3 ligase dependency, AKT isoform binding selectivity, and downstream biological consequences [1][2]. Unlike traditional small-molecule AKT inhibitors that merely block kinase activity while preserving scaffolding functions, MS98 achieves complete target ablation, eliminating both kinase-dependent and kinase-independent AKT signaling [1]. Generic substitution between VHL- and CRBN-based degraders, or between degraders and inhibitors, risks altering degradation efficiency, target selectivity, and in vivo pharmacokinetic behavior, thereby compromising experimental reproducibility and therapeutic hypothesis testing [1].

MS98 Quantitative Comparative Evidence: Differential Degradation Potency, Isoform Binding, Anti-Proliferative Activity, and In Vivo PK


MS98 Cellular AKT Degradation Potency: DC₅₀ Comparison Against CRBN-Recruiting MS170

MS98 (VHL-recruiting) achieves cellular total AKT (T-AKT) degradation with a DC₅₀ of 78 nM [1]. In contrast, the CRBN-recruiting analog MS170 exhibits approximately 2.4-fold higher degradation potency with a DC₅₀ of 32 nM [2]. Both DC₅₀ values were determined in BT474 breast cancer cells [1][2]. This quantitative difference defines the concentration range required for effective target engagement and should guide dose selection in cellular experiments.

Targeted Protein Degradation PROTAC AKT Degrader

MS98 AKT Isoform Binding Selectivity Profile: Kd Comparison Against MS170 and Small-Molecule Inhibitor GDC-0068

MS98 exhibits distinct AKT isoform binding preferences with Kd values of 4 nM (AKT1), 140 nM (AKT2), and 8.1 nM (AKT3) [1]. MS170 demonstrates consistently higher affinity across all three isoforms: Kd values of 1.3 nM (AKT1), 77 nM (AKT2), and 6.5 nM (AKT3) [2]. Notably, MS98 displays the greatest selectivity for AKT1 over AKT2 (35-fold), compared to MS170's 59-fold AKT1/AKT2 selectivity ratio [1]. Both degraders utilize GDC-0068 (Ipatasertib) as the AKT-binding warhead; GDC-0068 alone shows IC₅₀ values of 5 nM (AKT1) and 18 nM (AKT2) in kinase inhibition assays [1].

AKT Isoform Selectivity PROTAC Binding Affinity Kinase Degrader

MS98 Anti-Proliferative Activity in Cancer Cell Lines: GI₅₀ Comparison Against MS170

MS98 inhibits proliferation of BT474, PC3, and MDA-MB-468 cancer cells with GI₅₀ values of 1.3±0.3 μM, 9.2±1.3 μM, and 3.8±1.2 μM, respectively [1]. MS170 demonstrates superior anti-proliferative potency across the same panel: GI₅₀ values of 0.7±0.2 μM (BT474), 7.4±2.2 μM (PC3), and 5.7±2.4 μM (MDA-MB-468) [2]. In BT474 cells, MS170 is 1.9-fold more potent than MS98; in PC3 cells, the difference narrows to 1.2-fold .

Cancer Cell Proliferation AKT Degrader Efficacy GI50 Comparison

MS98 In Vivo Mouse Pharmacokinetics: Cmax and Plasma Exposure Comparison Against MS170

Following a single 50 mg/kg intraperitoneal (IP) dose in male Swiss albino mice, MS98 achieves a maximum plasma concentration (Cmax) of 3.5 μM at 2 hours, with plasma concentrations remaining above 3 μM for 8 hours . Under identical dosing and animal model conditions, MS170 reaches a Cmax of only 1.4 μM at 2 hours—approximately 2.5-fold lower than MS98 [1]. This substantial difference in plasma exposure may reflect divergent physicochemical properties, including MS98's higher molecular weight (1097.84 vs. 870.44) and distinct E3 ligase ligand moiety .

PROTAC Pharmacokinetics In Vivo Bioavailability AKT Degrader PK

MS98 Degradation Mechanism: UPS-Dependent AKT Ablation vs. Kinase Inhibition

MS98 induces AKT degradation through the ubiquitin-proteasome system (UPS) in a concentration- and time-dependent manner, achieving complete target elimination rather than mere enzymatic inhibition [1]. This mechanism fundamentally differs from small-molecule AKT inhibitors such as GDC-0068 (Ipatasertib), MK-2206, and Capivasertib, which block kinase activity but preserve AKT protein expression and scaffolding functions [1][2]. PROTAC-mediated degradation eliminates both kinase-dependent and kinase-independent signaling outputs, potentially circumventing resistance mechanisms that arise from AKT overexpression or compensatory scaffolding interactions [1].

Ubiquitin-Proteasome System Targeted Protein Degradation AKT Signaling

MS98 E3 Ligase Dependency: VHL Recruitment vs. CRBN Recruitment Implications

MS98 recruits the von Hippel-Lindau (VHL) E3 ligase, whereas MS170 recruits cereblon (CRBN) [1]. This fundamental design choice carries distinct biological implications: VHL is constitutively expressed across most tissues but may be limiting in certain VHL-mutant or VHL-low tumor contexts; CRBN expression can be modulated by immunomodulatory imide drugs (IMiDs) and varies across hematologic vs. solid tumor lineages [1]. Additionally, VHL-recruiting PROTACs generally exhibit different ternary complex formation kinetics and degradation cooperativity compared to CRBN-based systems [1].

E3 Ligase Dependency VHL vs CRBN PROTAC Design

MS98 Recommended Research Applications: Optimal Experimental Contexts for VHL-Recruiting AKT Degrader Procurement


In Vivo Mouse Efficacy Studies Requiring Sustained AKT Degradation

Given MS98's 2.5-fold higher Cmax (3.5 μM) compared to MS170 (1.4 μM) at equivalent 50 mg/kg IP dosing in mice , researchers should preferentially select MS98 for in vivo efficacy studies where sustained plasma exposure and durable target engagement are critical for observing anti-tumor effects. MS98's plasma concentration remains above 3 μM for the full 8-hour monitoring period, exceeding its cellular DC₅₀ (78 nM) by more than 38-fold , providing a substantial therapeutic window for PD readouts.

AKT Scaffolding Function and Kinase-Independent Signaling Investigations

MS98 achieves complete AKT protein ablation via UPS-mediated degradation, distinguishing it from small-molecule inhibitors like GDC-0068, MK-2206, and Capivasertib that preserve AKT protein expression [1]. This mechanistic distinction makes MS98 the appropriate choice for studies interrogating AKT scaffolding roles in PI3K-independent signaling, compensatory feedback activation, or resistance mechanisms that bypass kinase catalytic activity. Procurement of MS98 over an AKT inhibitor is essential when the experimental hypothesis requires elimination of both kinase-dependent and scaffolding-dependent AKT functions [1].

Comparative Degrader Studies Evaluating VHL vs. CRBN E3 Ligase Dependency

As a well-characterized VHL-recruiting AKT degrader with published SAR, MS98 serves as a benchmark compound for studies comparing VHL-based vs. CRBN-based degradation strategies . Researchers designing experiments to assess E3 ligase expression requirements, ternary complex formation efficiency, or degradation cooperativity should procure MS98 alongside its CRBN-recruiting counterpart MS170 to enable direct head-to-head comparisons. The distinct AKT isoform binding profiles (MS98 AKT1/AKT2 selectivity = 35-fold; MS170 = 59-fold) further enable isoform-specific degradation analyses .

BT474 Breast Cancer and PC3 Prostate Cancer AKT-Driven Proliferation Assays

MS98 demonstrates validated anti-proliferative activity in BT474 breast cancer cells (GI₅₀ = 1.3±0.3 μM) and PC3 prostate cancer cells (GI₅₀ = 9.2±1.3 μM) [2]. These well-characterized GI₅₀ values provide reproducible benchmarks for researchers conducting AKT-dependent proliferation assays in these cell lines. For BT474 cells specifically, where MS170 is 1.9-fold more potent [2], MS98 may be preferable for dose-response studies requiring a wider dynamic range above the GI₅₀ inflection point, enabling clearer resolution of partial rescue or combination treatment effects [2].

Quote Request

Request a Quote for MS98

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.